molecular formula C14H23N B3164638 Butyl({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 893611-69-3

Butyl({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B3164638
CAS No.: 893611-69-3
M. Wt: 205.34 g/mol
InChI Key: HGSHWUXLANNRAW-UHFFFAOYSA-N
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Description

Butyl({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound that features a butyl group attached to an amine functional group, which is further connected to a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl({[4-(propan-2-yl)phenyl]methyl})amine typically involves the following steps:

    Formation of the Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with a propan-2-yl group. This can be achieved through Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Butyl Group: The next step involves the introduction of the butyl group. This can be done through a nucleophilic substitution reaction where the phenyl intermediate reacts with butylamine under basic conditions.

    Final Product Formation: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction conditions and product quality is also common to achieve high yields and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron or aluminum chloride.

Major Products:

    Oxidation Products: Nitroso derivatives or oxides.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Butyl({[4-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of amine interactions with biological receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Butylbenzene: Lacks the amine functionality, making it less reactive in certain chemical reactions.

    Propan-2-ylbenzene: Similar structure but without the butylamine group, leading to different reactivity and applications.

    Butylamine: Contains the butyl and amine groups but lacks the phenyl ring, resulting in different chemical properties.

Uniqueness: Butyl({[4-(propan-2-yl)phenyl]methyl})amine is unique due to the combination of its butyl, amine, and substituted phenyl groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSHWUXLANNRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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